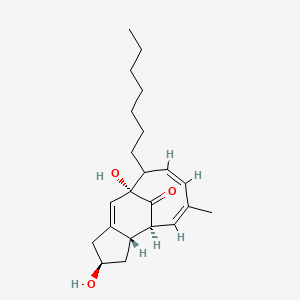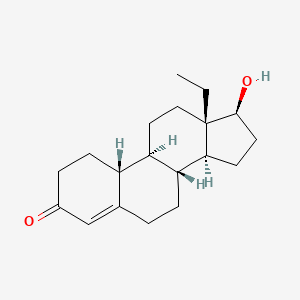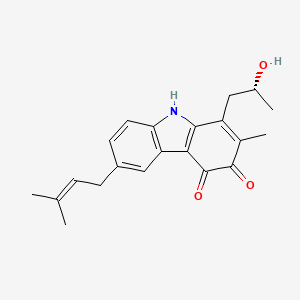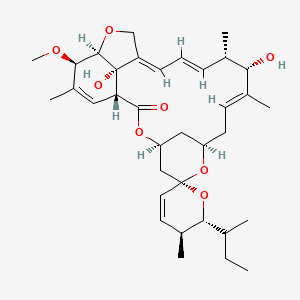
Avermectin A1a aglycone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Avermectin A1a aglycone is a member of pyrans.
Applications De Recherche Scientifique
Biosynthesis and Genetic Engineering
Biosynthesis of Deoxysugar L-oleandrose in Avermectins
A study demonstrated the biosynthesis of the deoxysugar L-oleandrose, essential for avermectin production, through the expression of Streptomyces avermitilis genes in Streptomyces lividans. This research provided insights into the mechanism of 2,6-deoxysugar biosynthesis and the possibility of creating novel avermectins through genetic engineering (Wohlert et al., 2001).
Glycosyltransferase AveBI Characterization
The glycosyltransferase AveBI, involved in avermectin biosynthesis, was characterized for its role in the iterative addition of L-oleandrose to avermectin aglycones. This study highlighted the enzyme's reversibility and flexibility in sugar nucleotide substrates, contributing to the diversity of avermectin variants (Zhang et al., 2006).
Gene Cluster Organization for Avermectin Biosynthesis
Research on the gene cluster responsible for avermectin biosynthesis in Streptomyces avermitilis revealed the enzymatic domains in polyketide synthases crucial for the formation of avermectin aglycons. This study provided valuable information on the genetic and enzymatic basis of avermectin biosynthesis (Ikeda et al., 2001).
Heterologous Expression of Avermectins Biosynthetic Gene Cluster
A study on the construction of a Bacterial Artificial Chromosome library of Streptomyces avermitilis led to the heterologous expression of the Avermectins biosynthetic gene cluster. This research facilitated the development of novel Avermectin derivatives and provided elements for Avermectins synthetic biology studies (Deng et al., 2017).
Chemical Synthesis and Modification
Synthesis and Bioactivities of Avermectin Derivatives
A study on the synthesis of novel avermectin B2a aglycon derivatives revealed their potential in insecticidal, acaricidal, and fungicidal activities. The research also provided insights into structural modifications that enhance bioactivity (Huang et al., 2020).
Stereodivergent Synthesis of Avermectins
Research on a stereodivergent approach to spiroketal fragment synthesis in avermectins highlighted the potential for creating diverse avermectin derivatives through controlled aldol reactions (Brady et al., 2014).
Biotechnological and Agricultural Applications
Avermectin Production Enhancement
A study demonstrated that overexpression of the ABC transporter AvtAB in Streptomyces avermitilis significantly increased avermectin production. This finding presents a new avenue for enhancing the production of avermectins and potentially other antibiotics (Qiu et al., 2011).
Nanotechnology in Avermectin Production
Research showed that nanosecond pulsed electric fields (nsPEFs) could improve avermectin production in Streptomyces avermitilis, providing an innovative approach to enhance output in the fermentation industry (Guo et al., 2016).
Multifunctional Avermectin Nanoparticles for Agriculture
A study on the development of multifunctional avermectin nanoparticles showed improved bioactivity and transportation in rice, suggesting potential agricultural applications (Wang et al., 2018).
Propriétés
Formule moléculaire |
C35H50O8 |
|---|---|
Poids moléculaire |
598.8 g/mol |
Nom IUPAC |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-12',24'-dihydroxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C35H50O8/c1-8-20(2)30-23(5)14-15-34(43-30)18-27-17-26(42-34)13-12-22(4)29(36)21(3)10-9-11-25-19-40-32-31(39-7)24(6)16-28(33(37)41-27)35(25,32)38/h9-12,14-16,20-21,23,26-32,36,38H,8,13,17-19H2,1-7H3/b10-9+,22-12+,25-11+/t20?,21-,23-,26+,27-,28-,29-,30+,31+,32+,34+,35+/m0/s1 |
Clé InChI |
FZZBQPABSWVSND-UBDJLKLUSA-N |
SMILES isomérique |
CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O)\C)C |
SMILES canonique |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



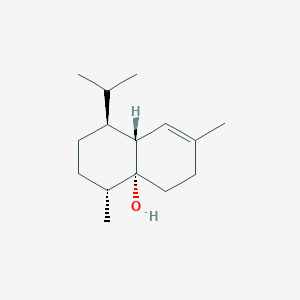
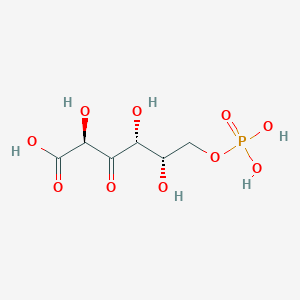


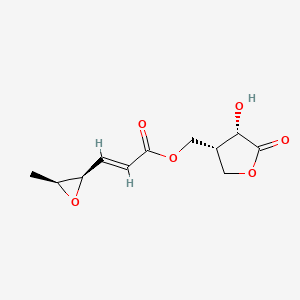
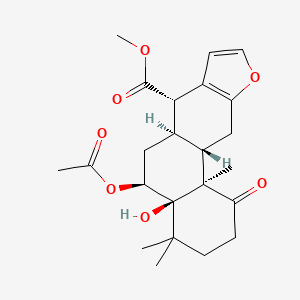
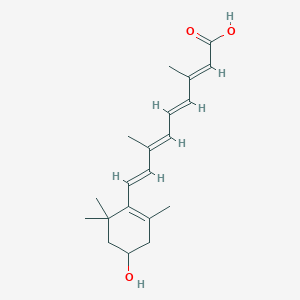
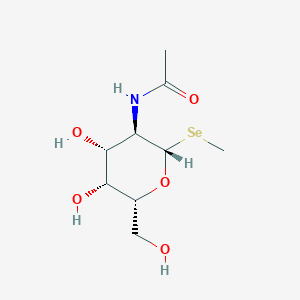
![(1S,3S,6S,6'R,8S,9E,14S,15S,16R,17R,18R,19S,20R,21E,25S,27R,29R)-16-[(2S,4S,5S,6S)-5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-5,15,17,19,20-pentahydroxy-6'-[(2R)-2-hydroxybutyl]-6,14,18,20,29-pentamethylspiro[4,24,28-trioxatricyclo[23.3.1.03,8]nonacosa-9,21-diene-27,2'-oxane]-23-one](/img/structure/B1250988.png)
